molecular formula C19H20ClN3O3S B13421880 ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate CAS No. 5244-28-0

ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate

Cat. No.: B13421880
CAS No.: 5244-28-0
M. Wt: 405.9 g/mol
InChI Key: CVLYCSIGZJKOAV-UHFFFAOYSA-N
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Description

Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiazolidine intermediate.

    Carbamoylation: The final step involves the carbamoylation of the intermediate compound to form the carbamate ester. This is achieved by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of the thiazolidine and chlorophenyl intermediates are synthesized in batch reactors.

    Continuous Flow Reactors: The final carbamoylation step is often carried out in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The thiazolidine ring and chlorophenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate can be compared with other carbamate esters and thiazolidine derivatives:

    Carbamate Esters: Similar compounds include ethyl N-phenylcarbamate and ethyl N-(4-methoxyphenyl)carbamate. These compounds share the carbamate moiety but differ in their aromatic substituents.

    Thiazolidine Derivatives: Compounds such as 2-thiazolidinone and 4-thiazolidinone share the thiazolidine ring but differ in their functional groups and substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidine ring, a chlorophenyl group, and a carbamate moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

List of Similar Compounds

  • Ethyl N-phenylcarbamate
  • Ethyl N-(4-methoxyphenyl)carbamate
  • 2-Thiazolidinone
  • 4-Thiazolidinone

Properties

CAS No.

5244-28-0

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate

InChI

InChI=1S/C19H20ClN3O3S/c1-2-26-19(25)22-16-7-3-13(4-8-16)17-23(11-12-27-17)18(24)21-15-9-5-14(20)6-10-15/h3-10,17H,2,11-12H2,1H3,(H,21,24)(H,22,25)

InChI Key

CVLYCSIGZJKOAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C2N(CCS2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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